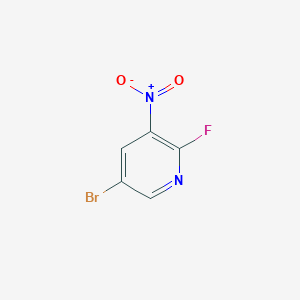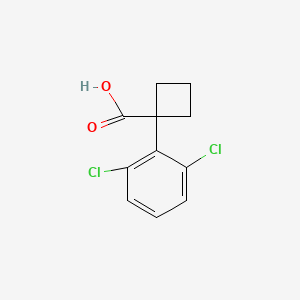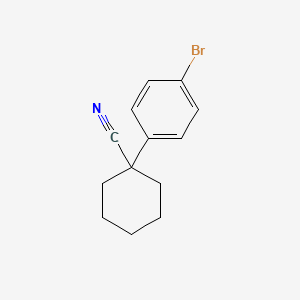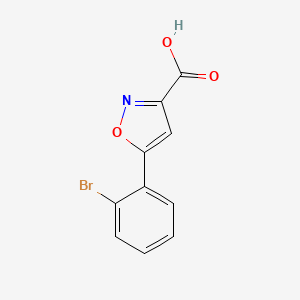
Ácido 5-(2-bromofenil)isoxazol-3-carboxílico
Descripción general
Descripción
5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO3 . It has a molecular weight of 268.06 g/mol . The IUPAC name for this compound is 5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid .
Molecular Structure Analysis
The InChI string for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) . The Canonical SMILES string is C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br .Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 266.95311 g/mol . The topological polar surface area of the compound is 63.3 Ų . The compound has a heavy atom count of 15 .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Isoxazol, un farmacóforo heterocíclico de cinco miembros, se utiliza ampliamente como una parte crucial en la investigación del descubrimiento de fármacos . Los andamios de isoxazol funcionalizados muestran diferentes actividades biológicas como anticancerígeno, como posibles inhibidores de HDAC, antioxidante, antibacteriano y actividad antimicrobiana .
Desarrollo de antibióticos
La estructura central del isoxazol se ha encontrado en muchos fármacos, como la sulfametoxazol, que actúa como un antibiótico .
Investigación neurológica
Los compuestos basados en isoxazol como el muscimol actúan como GABAA, y el ácido iboténico actúa como una neurotoxina . Estas propiedades los hacen valiosos en la investigación neurológica.
Investigación antiinflamatoria
Compuestos como el parecoxib, que contienen un núcleo de isoxazol, actúan como un inhibidor de la COX2 . Esto los hace útiles en el desarrollo de fármacos antiinflamatorios.
Investigación inmunosupresora
Leflunomida, un compuesto basado en isoxazol, actúa como un agente inmunosupresor . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades autoinmunitarias.
Agentes antituberculosos
Los derivados de urea y tiourea basados en éster metílico de ácido isoxazolcarboxílico han mostrado promesas como agentes antituberculosos . Estos compuestos mostraron una potente actividad in vitro no solo contra Mycobacterium tuberculosis sensible a los fármacos, sino también contra cepas resistentes a los fármacos .
Síntesis de la fase de cristal líquido
Los compuestos basados en isoxazol se han utilizado como intermediarios clave en la síntesis de la fase de cristal líquido ordenada polimérica y no polimérica .
Desarrollo de métodos de síntesis robustos
Ha habido un interés significativo en desarrollar métodos de síntesis robustos para la generación de una colección diversa de moléculas heterocíclicas para acelerar el programa de descubrimiento de fármacos . Los compuestos basados en isoxazol juegan un papel crucial en esta área .
Direcciones Futuras
Isoxazole is a significant moiety in the field of drug discovery . Given its presence in many commercially available drugs, it’s crucial to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is imperative due to the drawbacks associated with metal-catalyzed reactions .
Mecanismo De Acción
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly influence a drug’s efficacy and safety profile. For instance, the compound’s solubility can affect its absorption and distribution .
Propiedades
IUPAC Name |
5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYQQXPSDJBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652792 | |
| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668971-60-6 | |
| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)
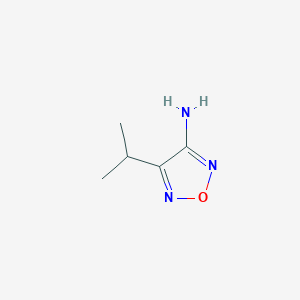
![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)
![3-{[(4-Methylpentyl)oxy]methyl}aniline](/img/structure/B1519017.png)

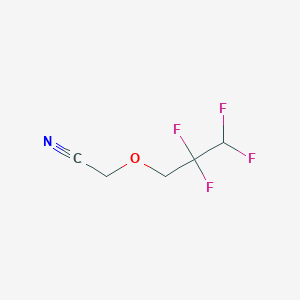
![3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1519023.png)



